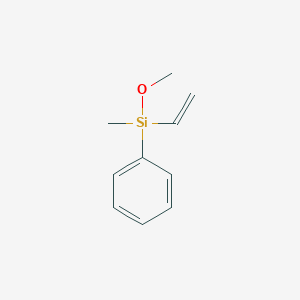

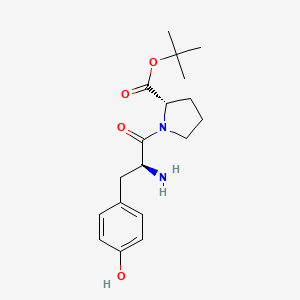

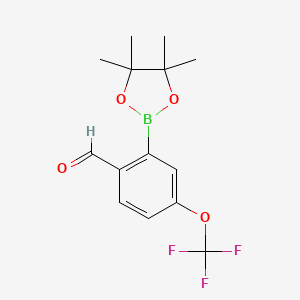

![molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine HCl CAS No. 2007925-00-8](/img/structure/B6307148.png)

Methyl[(oxan-3-yl)methyl]amine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl[(oxan-3-yl)methyl]amine HCl” is a chemical compound . It’s a derivative of methylamine, which is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .

Chemical Reactions Analysis

Amines like “Methyl[(oxan-3-yl)methyl]amine HCl” can undergo several reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Primary amines react with carbonyl compounds to form imines .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl[(oxan-3-yl)methyl]amine HCl and its derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study found that the adsorption of these compounds on the mild steel surface forms a protective film, which significantly enhances corrosion resistance. The efficiency of corrosion inhibition was influenced by the concentration of the compound and the substitution of groups on the aromatic ring, with molecular dynamics simulations confirming the electrochemical results (Boughoues et al., 2020).

Catalytic and Synthetic Applications

Amine derivatives, including structures similar to Methyl[(oxan-3-yl)methyl]amine HCl, are pivotal in various catalytic and synthetic processes. Senthamarai et al. (2018) emphasized the importance of N-Methyl- and N-alkylamines in both academic research and industrial production due to their presence in a large number of life-science molecules. The study reported an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines, highlighting the significance of these compounds in synthesis (Senthamarai et al., 2018).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in the synthesis of various pharmaceutical intermediates. Fleck et al. (2003) described a stereoselective process for the preparation of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involved asymmetric Michael addition and stereoselective alkylation, showcasing the compound's role in the development of pharmaceuticals (Fleck et al., 2003).

Eigenschaften

IUPAC Name |

N-methyl-1-(oxan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREZIAJOZJPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(oxan-3-yl)methyl]amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

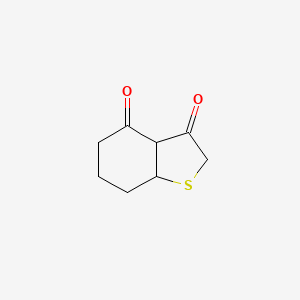

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

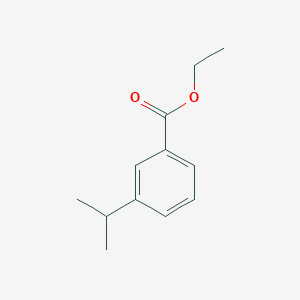

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

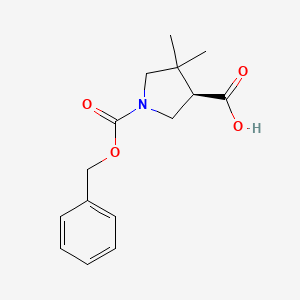

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)